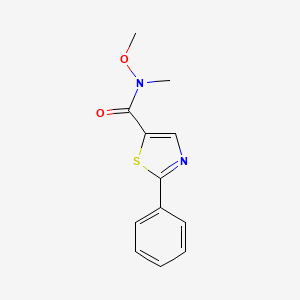
methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenyl-6-(tetrazol-5-yl)pyridine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form N-oxides under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding amines or hydrazines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
科学研究应用
methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes with unique properties.
作用机制
The mechanism of action of methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate is primarily based on its ability to interact with biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors, thereby modulating their activity. The pyridine ring can participate in electron-donating or electron-withdrawing interactions, further influencing the compound’s biological activity.
相似化合物的比较
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 2-(2H-tetrazol-5-yl)pyridine share structural similarities and exhibit comparable reactivity.
Pyridine Derivatives: Compounds such as 2-phenylpyridine and 4-carboxypyridine are structurally related and can undergo similar chemical transformations.
Uniqueness: methyl 2-phenyl-6-(2H-tetrazol-5-yl)isonicotinate is unique due to the combination of the tetrazole and pyridine rings, which imparts distinct chemical and biological properties. The presence of both rings allows for versatile reactivity and the potential for diverse applications in various fields.
属性
分子式 |
C14H11N5O2 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC 名称 |
methyl 2-phenyl-6-(2H-tetrazol-5-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H11N5O2/c1-21-14(20)10-7-11(9-5-3-2-4-6-9)15-12(8-10)13-16-18-19-17-13/h2-8H,1H3,(H,16,17,18,19) |
InChI 键 |
QFUXADWWTVUKRZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC(=C1)C2=NNN=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


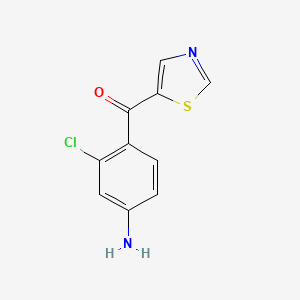
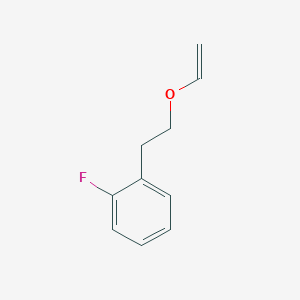
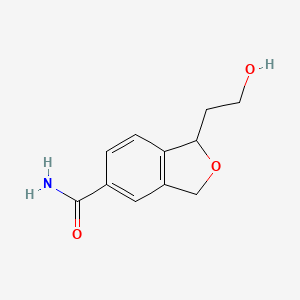
![5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8422351.png)
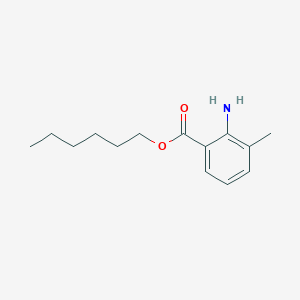
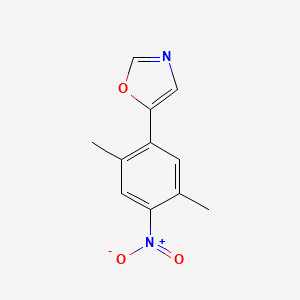
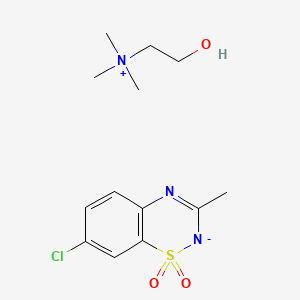
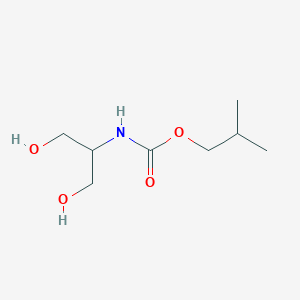
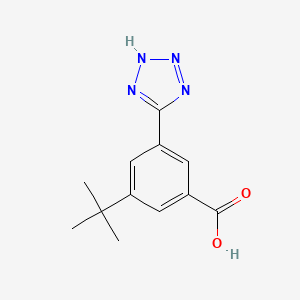
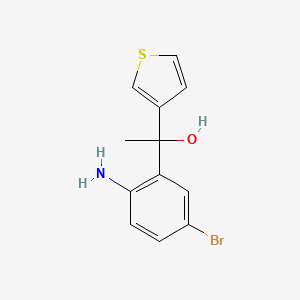
![1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester](/img/structure/B8422426.png)
![2-(methylsulfanyl)-7-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B8422433.png)
![N-[4-(1H-1,2,4-Triazol-1-yl)butyl]-2-furancarboxamide](/img/structure/B8422439.png)
